2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate
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Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety and a benzenthiosulfonate group. It is often used in chemical synthesis and analytical chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactors where beta-D-glucopyranose is treated with acetic anhydride. The benzenthiosulfonate group is then introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base such as triethylamine .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzenthiosulfonate group to a thiol group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted glucopyranosyl derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with various molecular targets. The glucopyranosyl moiety can interact with carbohydrate-binding proteins, while the benzenthiosulfonate group can undergo redox reactions. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a benzenthiosulfonate group.
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Contains a bromide group and is used in different types of chemical reactions.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl thiourea: Contains a thiourea group and is studied for its anticancer properties.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is unique due to its combination of a glucopyranosyl moiety and a benzenthiosulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24O11S2 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI Key |
REDJMNMIQSVTEY-OBKDMQGPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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